molecular formula C13H22O3Si B584184 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol CAS No. 641571-45-1

3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol

Cat. No.: B584184
CAS No.: 641571-45-1
M. Wt: 254.401
InChI Key: UDCHWIDLGPSIKK-UHFFFAOYSA-N
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Description

3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol is a chemical compound with the molecular formula C13H22O3Si. It is commonly used in biochemical research, particularly in the field of proteomics . The compound features a tert-butylsilyl group, which is often employed as a protecting group for hydroxyl functionalities in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol typically involves the protection of a hydroxyl group using tert-butylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction . The general reaction scheme is as follows:

  • Dissolve the starting material (5-hydroxy-benzenemethanol) in an anhydrous solvent like dichloromethane.
  • Add tert-butylsilyl chloride and a base (e.g., imidazole).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a fully saturated alcohol.

    Substitution: The tert-butylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the tert-butylsilyl group.

Major Products

    Oxidation: Formation of 3-[[(tert-Butyl)lsilyl]oxy]-5-oxo-benzenemethanol.

    Reduction: Formation of this compound.

    Substitution: Formation of 3-[[(tert-Butyl)lsilyl]oxy]-5-functionalized-benzenemethanol.

Scientific Research Applications

3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol primarily involves its role as a protecting group. The tert-butylsilyl group shields the hydroxyl functionality from reactive species, allowing selective reactions to occur at other sites on the molecule. This protection is crucial in multi-step organic syntheses where selective reactivity is required .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)
  • tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
  • Trimethylsilyl chloride (TMS-Cl)

Uniqueness

3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol is unique due to its specific combination of a tert-butylsilyl group and a hydroxyl group on a benzene ring. This combination provides a balance of steric protection and reactivity, making it particularly useful in complex organic syntheses .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3Si/c1-13(2,3)17(4,5)16-12-7-10(9-14)6-11(15)8-12/h6-8,14-15H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCHWIDLGPSIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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